Product packaging for Spiro[2.2]pentan-1-amine(Cat. No.:CAS No. 17202-69-6)

Spiro[2.2]pentan-1-amine

Cat. No.: B3109354
CAS No.: 17202-69-6
M. Wt: 83.13 g/mol
InChI Key: TYUSITBZTFHUJR-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-amine (CAS 17202-69-6) is a high-value, strained organic compound serving as a versatile building block in medicinal chemistry and materials science research. Its unique structure, based on the spiro[2.2]pentane scaffold—the simplest spirocyclic alkane consisting of two fused cyclopropane rings —imparts significant steric strain and angular geometry. This makes it a compelling scaffold for investigating the effects of three-dimensionality and strain in drug design, particularly for probing novel chemical space in the development of active pharmaceutical ingredients (APIs) . The compound must be stored in a cool (2-8°C), dark place under an inert atmosphere to preserve its stability . Researchers should note the associated safety hazards, including its flammable nature and potential to cause skin irritation . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B3109354 Spiro[2.2]pentan-1-amine CAS No. 17202-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.2]pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-4-3-5(4)1-2-5/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSITBZTFHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 2.2 Pentan 1 Amine and Its Derivatives

Convergent and Diastereoselective Approaches

Convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments, offer significant advantages in terms of efficiency and flexibility. In the context of spiropentane (B86408) synthesis, these approaches are crucial for accessing polysubstituted derivatives with high levels of stereocontrol.

Stereoselective Synthesis of Polysubstituted Spiropentanes

A significant breakthrough in the synthesis of polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.govsemanticscholar.orgacs.orgnih.gov This method allows for the creation of spiropentanes with up to five contiguous stereocenters, including three quaternary carbon centers. nih.govsemanticscholar.org The key to this approach is the synergistic effect of a syn-facial diastereoselective carbometalation and a regio-directing group that subsequently acts as a leaving group in an intramolecular nucleophilic substitution. nih.govsemanticscholar.orgacs.orgnih.gov The ability to prepare enantiopure spiropentanes is also achievable by utilizing enantiopure epoxides in the synthesis of the starting materials. nih.gov

Carbometalation Strategies

Carbometalation reactions, involving the addition of an organometallic reagent across a carbon-carbon multiple bond, have emerged as a powerful tool for the stereocontrolled synthesis of complex carbocyclic frameworks. nih.govacs.orgnih.gov

The carbometalation of sp2-disubstituted cyclopropenes provides a versatile entry to polysubstituted spiropentanes. nih.govsemanticscholar.org The regioselectivity of the addition is controlled by a directing group, while the diastereoselectivity is governed by the syn-facial addition of the organometallic reagent. nih.gov For instance, the copper-catalyzed carbomagnesiation of cyclopropenylsilanes with primary alkyl Grignard reagents proceeds with perfect regioselectivity. acs.org This strategy has been successfully applied to synthesize penta- and hexasubstituted cyclopropanes as single regio- and diastereomers. nih.gov The resulting cyclopropyl-metal intermediate is configurationally stable and can be trapped with various electrophiles with retention of configuration. nih.gov

A notable example involves the reaction of a cyclopropene (B1174273) bearing a directing group with an organometallic reagent, such as a Grignard reagent, in the presence of a copper catalyst. thieme-connect.com This leads to a highly regio- and diastereoselective carbocupration, followed by an intramolecular S_N2 reaction to furnish the spiropentane skeleton with excellent stereocontrol. thieme-connect.com

Following the carbometalation step, an intramolecular nucleophilic substitution is a critical transformation for the formation of the second cyclopropane (B1198618) ring of the spiropentane core. nih.govsemanticscholar.org A strategically positioned leaving group on the cyclopropylmetal intermediate facilitates this ring closure. nih.govsmolecule.com For example, a tosylate group can serve as an effective leaving group, directing the intramolecular attack of the newly formed carbon-metal bond to complete the spirocycle. smolecule.com The efficiency of this S_N2 reaction is influenced by factors such as the nature of the leaving group and the solvent polarity. smolecule.com

This intramolecular displacement strategy has also been utilized in alternative approaches to monosubstituted spiropentanes, starting from readily available precursors like [1-(hydroxymethyl)cyclopropyl]acetonitrile. researchgate.net

Cyclopropanation Reactions

Cyclopropanation reactions, the addition of a carbene or carbenoid to an alkene, represent a fundamental method for the construction of three-membered rings and have been adapted for the synthesis of spiropentanes.

The Simmons-Smith reaction, which typically employs a zinc-copper couple and diiodomethane, is a classic and effective method for cyclopropanation. wiley-vch.dewikipedia.org This reaction has been successfully applied to the cyclopropanation of allenamides to afford amido-spiro[2.2]pentanes. wikipedia.orgresearchgate.netrsc.org The reaction proceeds through the cyclopropanation of both double bonds of the allene (B1206475) system. wikipedia.org

While the diastereoselectivity of the Simmons-Smith cyclopropanation of unsubstituted allenamides can be low, the method is general and provides a direct route to these biologically interesting spirocyclic systems. researchgate.netrsc.org For α-substituted allenamides, the diastereoselectivity can be significantly improved. researchgate.net However, in these cases, both mono- and bis-cyclopropanation products are often observed, leading to the formation of amido-methylene cyclopropanes as well. researchgate.net The reaction is compatible with various amide-protecting groups, such as oxazolidinones. smolecule.com

Simmons-Smith Cyclopropanation of Allenamides

Reductive Dehalogenation Methodologies for Spiropentanes

One of the earliest methods for synthesizing the spiropentane skeleton involves the 1,3-reductive dehalogenation of appropriately substituted precursors. nih.govsemanticscholar.org This classical approach was used in the first synthesis of spiropentane itself by Gustavson in 1896, who reacted 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal. wikipedia.org A similar strategy involves the reaction of 1,1-bis(bromomethyl)-cyclopropane. wikipedia.org

Modern variations of reductive dehalogenation continue to be relevant. For instance, processes for the reductive dehalogenation of polyhaloaromatics using sodium or calcium in lower alcohols have been developed, although these are generally applied to aromatic systems. google.com The principles of using reducing metals to form carbon-carbon bonds by eliminating halogens remain a fundamental concept in cyclopropane and spiropentane synthesis.

Ylide-Based Transformations in Spiropentane Synthesis

Ylide chemistry offers a versatile and powerful platform for the synthesis of cyclopropanes and, by extension, spiropentanes. The addition of cyclopropyl (B3062369) sulfur ylides to α,β-unsaturated carbonyl compounds is a known method for accessing substituted spiropentanes. nih.govsemanticscholar.org

More recently, a novel diazosulfur ylide has been developed that combines the reactivity of both sulfur ylides and diazo compounds. tu-dortmund.de This reagent allows for the creation of carbon spiro-centers, including highly strained (oxa)spiro[2.2]pentanes, without the need for transition metal catalysis. tu-dortmund.de

The reaction of sulfur ylides with cyclic enones has been shown to be a highly diastereoselective method for producing multifunctional spirocyclopropanes under catalyst-free conditions. mdpi.com An asymmetric version of this reaction using a chiral sulfur ylide has also been developed, affording products with good stereoselectivity. mdpi.com Azomethine ylides, generated in situ, also participate in [3+2] cycloaddition reactions with various dipolarophiles to construct spiro-pyrrolidine derivatives, showcasing the broad utility of ylide chemistry in building complex spirocyclic systems. rsc.orgmdpi.com

Enantioselective Synthesis Strategies

The development of enantioselective methods for the synthesis of spiro[2.2]pentan-1-amine and its derivatives is crucial for their application in medicinal chemistry. Several strategies have been pursued to control the stereochemistry of the spiropentane core.

One approach involves the use of chiral auxiliaries. As mentioned previously, the Simmons-Smith cyclopropanation of chiral allenamides can provide optically enriched amido-spiro[2.2]pentanes, although diastereoselectivity can be an issue. orgsyn.orgorgsyn.org

Catalytic asymmetric cyclopropanation represents a more atom-economical and elegant approach. Transition metal catalysts, particularly those based on rhodium and ruthenium, have been successfully employed in the asymmetric cyclopropanation of diazooxindoles with olefins to produce chiral spirocyclopropyl oxindoles with high yields and enantioselectivities. rsc.orgrsc.org While not directly yielding this compound, these methods establish a proof of principle for creating chiral spiro-cyclopropane junctions.

Another strategy involves the resolution of racemic mixtures. For example, in a synthesis of spirocyclic nucleoside analogs, a racemic mixture of spiropentane isomers was separated, and the individual stereoisomers were carried through the synthetic sequence. researchgate.net

Furthermore, enantioselective carbometalation reactions, such as the use of a zinc carbenoid in the presence of a chiral dioxaborolane ligand, have been shown to produce substituted spiropentanes with excellent enantiomeric ratios. nih.gov The use of enantiopure starting materials, such as enantiopure epoxides, can also lead to the formation of enantiopure polysubstituted spiropentanes through stereoselective pathways. nih.gov

StrategyKey Reagents/CatalystsProduct TypeEnantioselectivityReference
Chiral AuxiliariesChiral AllenamidesAmido-spiro[2.2]pentanesOptically enriched, diastereoselectivity can be low orgsyn.orgorgsyn.org
Catalytic Asymmetric CyclopropanationRu(II)-Pheox catalysts, Rhodium catalystsSpirocyclopropyl oxindolesHigh (up to 99% ee) rsc.orgrsc.org
ResolutionChromatographic separation of diastereomers/enantiomersIndividual Spiropentane StereoisomersEnantiopure researchgate.net
Enantioselective CarbometalationZinc carbenoid with chiral dioxaborolane ligandSubstituted SpiropentanesExcellent nih.gov

Asymmetric Catalysis in Spiropentane Construction

The development of asymmetric catalytic methods has been pivotal in accessing enantiomerically enriched spiropentane structures. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the cyclopropanation reactions that form the core spiropentane scaffold.

Chiral Ligand-Mediated Approaches (e.g., Chiral Dioxaborolane Ligands)

A significant advancement in the asymmetric synthesis of spiropentanes involves the use of chiral ligands to mediate metal-catalyzed cyclopropanation reactions. One notable example is the use of a zinc carbenoid in the presence of a chiral dioxaborolane ligand, which has been shown to produce substituted spiropentane structures with excellent enantiomeric ratios. nih.govresearchgate.net This method typically involves the reaction of an allene with a diazomethane (B1218177) derivative or a Simmons-Smith type reagent, where the chiral ligand, bound to the metal center, directs the facial selectivity of the cyclopropanation.

For instance, hydroxymethylallenes can be efficiently converted to the corresponding spiropentanes in high yields and enantiomeric ratios using Zn(CH₂I)₂ and a chiral dioxaborolane ligand. researchgate.net This reaction also proceeds with complete diastereocontrol. researchgate.net The chiral dioxaborolane auxiliary, often prepared from tartaric acid derivatives and a boronic acid, has proven effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu The mechanism relies on the coordination of the chiral ligand to the zinc carbenoid, creating a chiral environment that dictates the stereochemical outcome of the addition to the double bond. sfu.ca

Catalyst SystemSubstrateProduct TypeStereoselectivityReference
Zn(CH₂I)₂ / Chiral DioxaborolaneHydroxymethylalleneSpiropentaneacetic acidHigh e.r. and complete diastereocontrol researchgate.net
Zinc Carbenoid / Chiral DioxaborolaneAlleneSubstituted SpiropentaneExcellent e.r. nih.govresearchgate.net
Zn(CH₂I)₂ / Chiral DioxaborolaneAllylic AlcoholCyclopropylmethanol93% ee harvard.edu
Enantioselective Epoxidation and Rearrangement Sequences for Spiroheterocycles

An alternative strategy for constructing chiral spiropentane-containing structures, particularly spiroheterocycles, involves an enantioselective epoxidation followed by a rearrangement sequence. This approach has been successfully applied to the synthesis of oxaspiro[2.2]pentanes, which are valuable intermediates that can be converted to various spiropentane derivatives. nih.gov

The synthesis often begins with the enantioselective epoxidation of a cyclopropene derivative. nih.gov For example, Sharpless asymmetric epoxidation conditions have been used to generate aryl-substituted oxaspiro[2.2]pentanes with modest enantiomeric excess. nih.gov These epoxides can then undergo a rearrangement, often acid-catalyzed, to yield chiral cyclobutanones. nih.gov These cyclobutanones are versatile intermediates that can be further elaborated to access a range of spiropentane-containing molecules. nih.gov It has been shown that enol esters can be epoxidized with high enantioselectivities using a fructose-derived chiral ketone as a catalyst. organic-chemistry.org Subsequent acid-catalyzed rearrangement can proceed with either retention or inversion of configuration depending on the acid strength. organic-chemistry.org

A novel class of spiroheterocycles, spiroepoxy-β-lactones (1,4-dioxaspiro[2.3]hexan-5-ones), can be synthesized in an optically active series through the epoxidation of ketene (B1206846) dimers. nih.gov These strained spiro heterocycles can serve as precursors to other medicinally relevant functional groups. rsc.org

Reaction SequenceStarting MaterialIntermediateFinal Product TypeKey FeaturesReference
Enantioselective Epoxidation / RearrangementCyclopropeneOxaspiro[2.2]pentaneChiral CyclobutanoneAccess to optically active carbocycles nih.gov
Enantioselective Epoxidation / RearrangementEnol EsterEnol Ester Epoxideα-Acyloxy KetoneTunable stereochemical outcome organic-chemistry.org
Epoxidation of Ketene DimersKetene DimerSpiroepoxy-β-lactoneOptically Active Tetronic AcidsAccess to complex spiroheterocycles nih.gov

Diastereodivergent Synthetic Routes to Spiropentane Amino Acid Analogues

Spiropentane scaffolds offer a rigid framework for the design of conformationally constrained amino acid analogues. Diastereodivergent synthesis provides a powerful tool to access multiple diastereomers of a target molecule from a common intermediate. A diastereodivergent synthesis of the four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid, which are constrained analogues of L-glutamic acid, has been reported. researchgate.netresearchgate.net

The synthesis of fluorinated cyclic β-amino acid derivatives has been achieved with high stereocontrol, and the selectivity of the cyclization process can be tuned in a diastereodivergent manner by changing the reaction conditions. nih.gov This highlights the potential for creating a diverse library of spiropentane-based amino acids with distinct spatial arrangements of functional groups. The ability to generate different diastereomers is crucial for exploring the structure-activity relationships of these novel amino acid analogues in biological systems. researchgate.net

Chiral Auxiliary-Controlled Stereoselection in Allenamide Cyclopropanation

Chiral auxiliaries provide a reliable method for controlling stereochemistry in organic synthesis. york.ac.ukresearchgate.net In the context of spiropentane synthesis, chiral auxiliaries attached to an allene precursor can direct the facial selectivity of a subsequent cyclopropanation reaction. A detailed study on the Simmons-Smith cyclopropanation of allanamides to produce amido-spiro[2.2]pentanes has been described. researchgate.net While the diastereoselectivity was low with unsubstituted allanamides, the use of α-substituted allanamides led to a significant improvement in diastereoselectivity. researchgate.net This approach represents a direct route to amido-spiro[2.2]pentane systems, which are of interest in both chemistry and biology. researchgate.net The chiral auxiliary is typically a readily available and recoverable chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of the reaction. york.ac.ukresearchgate.net

ReactionSubstrateReagentProductDiastereoselectivityReference
Simmons-Smith CyclopropanationAllenamideSimmons-Smith ReagentAmido-spiro[2.2]pentaneLow for unsubstituted, improved for α-substituted researchgate.net

Cyclization and Annulation Reactions to Form Spiropentane Derivatives

Beyond the direct construction of the spiropentane core, cyclization and annulation reactions are employed to build more complex molecular architectures incorporating this unique spirocycle.

Intramolecular Heterocyclization Approaches

Intramolecular heterocyclization is a powerful strategy for constructing heterocyclic rings fused or spiro-annulated to a pre-existing spiropentane core. This approach allows for the synthesis of diverse spiropentane derivatives with potential applications in medicinal chemistry and materials science. An efficient intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes with alcohols and phenols under basic conditions provides 4-alkoxy- and 4-aryloxybenzo[d] nih.govresearchgate.netresearchgate.nettriazines in very good yields. organic-chemistry.org While not directly forming a spiropentane, this methodology showcases the power of intramolecular cyclization to build complex heterocyclic systems, a strategy that can be adapted to spiropentane-containing substrates.

A new approach to polysubstituted spiropentanes has been developed through a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, followed by an intramolecular nucleophilic substitution. nih.gov This method allows for the preparation of diverse polysubstituted spiropentanes with up to five contiguous stereocenters. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials without the isolation of intermediates. researchgate.net This approach is particularly valuable for creating molecular diversity and is being explored for the synthesis of complex spirocyclic systems. researchgate.netbeilstein-journals.org While a direct one-pot MCR for this compound is not prominently documented, established MCRs like the Bucherer–Bergs reaction can be employed to synthesize key spirocyclic intermediates that serve as precursors to the target amine and its derivatives. mdpi.com

The Bucherer–Bergs reaction is a classic MCR that condenses a ketone, cyanide, and ammonium (B1175870) carbonate (or an amine) to form a spiro-hydantoin. mdpi.com This hydantoin (B18101) can then be hydrolyzed under harsh conditions to yield a spirocyclic α-amino acid, which can be further converted to the desired amine. For instance, the reaction starting from a spiro[2.2]pentan-1-one equivalent would yield a spiro-hydantoin, which acts as a stable precursor to spiro[2.2]pentane-based amino acids and amines. mdpi.com The efficiency of MCRs lies in their ability to build complex scaffolds rapidly, reducing time, energy, and raw material consumption. researchgate.net

Another relevant MCR approach involves the 1,3-dipolar cycloaddition of in-situ generated azomethine ylides with dipolarophiles to construct spiro-pyrrolidine systems. nih.govtandfonline.com These reactions, often involving an amino acid, an aldehyde, and an activated alkene, demonstrate the power of MCRs in assembling spiro-heterocyclic frameworks with high diastereoselectivity. nih.gov Adapting such strategies could provide novel pathways to derivatives of this compound.

Table 1: Representative Multicomponent Reaction for Spirocyclic Precursor Synthesis (Bucherer–Bergs Reaction)

ReactantsIntermediateProductReaction TypeRef.
Ketone (Spiroketone), KCN, (NH₄)₂CO₃Spiro-iminonitrileSpiro-hydantoinMulticomponent Condensation mdpi.com
Isatin, Arylamine, Cyclopentane-1,3-dioneAldol AdductSpiro[dihydropyridine-oxindole]Multicomponent Condensation beilstein-journals.org

Reductive Amination and Radical-Mediated Cyclizations

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. thieme-connect.de This reaction, which can be performed directly in one pot, involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. thieme-connect.demasterorganicchemistry.com For the synthesis of this compound, this method is typically applied in the final step, converting a Spiro[2.2]pentan-1-one intermediate into the target primary amine.

The direct reductive amination of Spiro[2.2]pentan-1-one with ammonia (B1221849) is challenging due to the instability of the resulting imine. thieme-connect.de More commonly, an indirect approach is used where the ketone is first converted to a more stable oxime, which is subsequently reduced. Alternatively, direct reductive amination using a suitable amine source (like ammonium acetate) and a selective reducing agent is employed. diva-portal.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone. masterorganicchemistry.com This methodology has been successfully used to prepare amines from related spirocyclic ketones, such as spiro[3.3]heptan-2-one. diva-portal.org

Radical-Mediated Cyclizations

Radical-mediated reactions offer powerful and often complementary strategies for the construction of highly strained ring systems like the spiro[2.2]pentane core. researchgate.net These reactions proceed via open-shell intermediates and can facilitate cyclizations that are challenging to achieve through conventional ionic pathways. The synthesis of spirocycles can be achieved through radical-mediated cyclization cascades. researchgate.net

One plausible approach involves the generation of a radical that initiates a cascade of cyclization events. For example, a radical addition to an alkene can generate a new radical species that subsequently cyclizes to form a ring. researchgate.net In the context of spiro[2.2]pentane, a key step could involve the formation of a cyclopropylmethyl radical which is known to undergo rapid ring-opening, but under specific conditions, can be trapped in further cyclization steps. More advanced strategies could involve the radical-initiated cyclization of substrates containing pre-installed cyclopropane rings. colab.ws For instance, a radical cascade involving attacks on double bonds can lead to the formation of strained spiro[2.2]pentane moieties as intermediates. colab.ws These methods, while synthetically complex, provide access to unique and highly strained architectures that are difficult to obtain otherwise.

Table 2: Key Methodologies for Amine and Spiro-Core Synthesis

MethodologyStarting MaterialKey ReagentsProductPurposeRef.
Reductive AminationSpiro[3.3]heptan-2-oneMethylamine, NaBH(OAc)₃N-methylspiro[3.3]heptan-2-amineAmine Formation diva-portal.org
Radical CyclizationAlkene, Diazo CompoundIron Catalyst or Photocatalyst, HAT agentFunctionalized AlkaneC-C Bond & Spiro-Core Formation researchgate.net

Mechanistic Investigations and Reactivity Profiles of Spiro 2.2 Pentan 1 Amine Systems

Strain-Induced Reactivity in Spiro[2.2]pentane Frameworks

The defining characteristic of the spiro[2.2]pentane core is its substantial inherent strain energy, estimated to be around 62.5 kcal/mol. This high degree of strain is a consequence of the two fused cyclopropane (B1198618) rings and the torsional strain at the central spiro carbon. This stored potential energy profoundly influences the chemical behavior of these molecules, making them susceptible to a variety of transformations that relieve this strain. nih.gov

Inherent Steric Strain and its Influence on Reaction Pathways

The geometry of the spiro[2.2]pentane framework, with its two perpendicular cyclopropane rings, creates a rigid and sterically demanding environment. vulcanchem.com The bond angles within the rings are significantly distorted from the ideal tetrahedral angle, leading to substantial angle strain. solubilityofthings.com This inherent strain makes the C-C bonds of the cyclopropane rings susceptible to cleavage, driving reactions that lead to more stable, less strained products. nih.gov The reactivity is further influenced by the ability of the spiro carbon to stabilize intermediates formed during chemical transformations. For instance, thermolysis of spiropentane (B86408) at high temperatures leads to ring expansion and fragmentation, producing methylenecyclobutane, ethene, and propadiene. wikipedia.org This reaction proceeds through the initial cleavage of the weaker, longer C-C bond to form a diradical intermediate, highlighting how inherent strain dictates the reaction pathway. wikipedia.org

Strain-Release Functionalization Reactions

The high strain energy of the spiro[2.2]pentane system can be harnessed to drive a variety of functionalization reactions. These "strain-release" reactions involve the opening of one or both cyclopropane rings, leading to the formation of new, more stable structures. researchgate.netnih.govacs.org This strategy has been effectively employed to install strained ring systems into larger molecules, including those of medicinal interest. researchgate.netnih.govacs.org For example, spiro[2.2]pentane derivatives can undergo reactions with various nucleophiles, where the relief of ring strain provides the thermodynamic driving force for the transformation. nih.gov This approach allows for the "any-stage" installation of these unique structural motifs. researchgate.netnih.govacs.org

Nucleophilic Substitution and Addition Mechanisms

The presence of the amine group in spiro[2.2]pentan-1-amine introduces a site for nucleophilic attack and provides a handle for further functionalization. The interplay between the strained ring system and the reactivity of the amine group leads to a rich and complex chemistry.

Ring Opening Pathways in Spiroheterocycles

Studies on related spiroheterocycles, such as oxaspiro[2.2]pentanes, provide valuable insights into the potential ring-opening pathways of this compound systems. In oxaspiro[2.2]pentanes, the C-O bond of the epoxide is readily cleaved upon acid-mediated rearrangement or nucleophilic addition. nih.gov One major reaction pathway involves a ring expansion to form a cyclobutanone, a process driven by the release of strain energy from both the epoxide and the cyclopropane ring, as well as the formation of a stable C=O bond. nih.gov Another significant pathway is base-induced elimination to form vinyl cyclopropanes, again driven by the relief of ring strain upon opening the epoxide. nih.gov

Similarly, triazaspirocycles containing a spiro[2.2]pentane core can undergo cycloreversion reactions due to significant ring strain. nih.gov These reactions often result in the formation of stable molecules like isocyanates, isothiocyanates, or azides, particularly when aromatization can occur in one or more of the products. nih.gov

Regio- and Diastereoselective Nucleophile Additions

The addition of nucleophiles to spiro[2.2]pentane derivatives can proceed with a high degree of regio- and diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often controlled by the directing effect of substituents on the cyclopropane rings. nih.gov For instance, in the carbometalation of sp2-disubstituted cyclopropenes, a directing group can control the regioselectivity of the addition, which then serves as a leaving group in a subsequent intramolecular nucleophilic substitution to form polysubstituted spiropentanes. nih.gov

In the context of spiroheterocycles, the stereochemistry of nucleophilic additions can be influenced by steric factors. For example, in the reaction of spiroepoxides, the use of a less sterically demanding base can lead to deprotonation at a less accessible position, resulting in the formation of a more substituted conjugated olefin. nih.gov Conversely, a more hindered base will deprotonate at a more accessible position. nih.gov

Cyclization and Rearrangement Mechanisms

The strained nature of the spiro[2.2]pentane framework makes it a versatile precursor for various cyclization and rearrangement reactions. These transformations often proceed through intermediates that can be stabilized by the unique electronic properties of the cyclopropane rings.

One example of such a rearrangement involves the formation of a six-membered carbocationic intermediate from a strained spiro[2.2]pentane moiety, which can then undergo further transformations. colab.ws Intramolecular nucleophilic substitution is another key mechanism, where a nucleophilic group within the molecule attacks one of the cyclopropane rings, leading to the formation of a new cyclic system. nih.gov This process has been utilized in the synthesis of polysubstituted spiropentanes. nih.gov

Furthermore, spiro[2.2]pentane derivatives can be involved in domino reactions, where a series of intramolecular reactions occur in a single synthetic operation. unimi.it For instance, a Michael-Michael domino cycloaddition has been used to efficiently prepare bispirooxindoles with excellent yields and diastereoselectivities. unimi.it These complex transformations highlight the synthetic utility of the strained spiro[2.2]pentane scaffold in constructing intricate molecular architectures.

Below is a table summarizing key reaction types involving spiro[2.2]pentane systems:

Reaction TypeDescriptionDriving ForceKey Intermediates
Thermolysis Ring expansion and fragmentation at high temperatures.Strain ReleaseDiradical
Strain-Release Functionalization Ring opening by nucleophiles to install the spirocycle onto other molecules.Strain Release---
Ring Expansion Rearrangement of spiroheterocycles to form larger rings (e.g., cyclobutanones).Strain Release, Formation of Stable Bonds (e.g., C=O)Carbocation
Elimination Base-induced ring opening to form unsaturated products.Strain Release---
Cycloreversion Fragmentation of spiroheterocycles into smaller, stable molecules.Strain Release, AromatizationDipoles and Dipolarophiles
Intramolecular Nucleophilic Substitution Cyclization via internal attack of a nucleophile on a cyclopropane ring.Formation of a new ring---
Domino Reactions Multi-step cyclizations initiated by a single event.Varies (e.g., Michael addition)Enolates, etc.

Concerted Thermal Rearrangement Pathways

Thermal rearrangements of aminocyclopropane systems, including those related to this compound, can proceed through concerted mechanisms. capes.gov.br These reactions are driven by the release of ring strain. For instance, the thermal skeletal rearrangement of certain cyclopropane derivatives can occur in a concerted fashion, leading to the formation of new ring systems. A proposed closed transition state model often explains the stereochemical outcome of these rearrangements. researchgate.net

The Curtius rearrangement, a classic method for converting carboxylic acids to amines, proceeds through a concerted thermal mechanism when acyl azides decompose to form isocyanates and nitrogen gas. nih.gov This rearrangement occurs with complete retention of stereochemistry. nih.gov While direct studies on this compound are limited, the principles of concerted thermal rearrangements are well-established for related aminocyclopropane structures. capes.gov.brnih.gov For example, the thermal rearrangement of isomeric 1-(morpholino)-7-chloro-7-phenylbicyclo unimi.itresearchgate.netheptanes suggests that the formation of products can be understood in terms of "quasi-enamine" reactivity, highlighting the influence of the amino group on the rearrangement pathway. rsc.org

A notable example of a concerted thermal rearrangement is the domino cycloaddition–thermal rearrangement of nitrile oxides with methylenespiro[2.2]pentane, which results in the formation of 5-azaspiro[2.5]oct-6-en-8-one derivatives. rsc.org

Intramolecular Amination and Cyclization Processes

Intramolecular reactions of this compound derivatives provide a powerful tool for the synthesis of complex polycyclic structures. The amino group can act as a nucleophile, attacking other functional groups within the same molecule to form new rings.

One of the key methods for synthesizing spiro[2.2]pentane derivatives involves the intramolecular displacement of a leaving group. This strategy has been utilized in Favorskii-type rearrangements where an intermediate is intercepted by an amine to produce annulated 1,1-diaminocyclopropanes. researchgate.net Another approach involves a conjugate addition-displacement sequence to furnish 1,2-disubstituted cyclopropanes. researchgate.net

Palladium-catalyzed intramolecular cyclizations of aminocyclopropanes have been shown to be highly selective. capes.gov.br By tuning the reaction conditions, selective cyclization at either the N1 or C3 position of an indole (B1671886) ring can be achieved. capes.gov.br This methodology has been successfully applied in the formal synthesis of aspidospermidine (B1197254) and the total synthesis of goniomitine. capes.gov.br The mechanism often involves the initial protonation of the aminocyclopropane moiety to form an iminium intermediate, which then undergoes further electrocyclic reactions. nih.gov

The silylation of certain nitro compounds with Me3SiBr and Et3N can lead to the formation of N,N-bis(trimethylsilyloxy)aminocyclopropanes, with N,N-bis(trimethylsilyloxy)immonium cations acting as key intermediates in this intramolecular cyclization process. capes.gov.br

Table 1: Examples of Intramolecular Cyclization Reactions

Starting Material TypeReaction ConditionsProduct TypeKey Mechanistic FeatureReference
N-aryl 2-azabicyclo[3.1.0]hexanesAcid-catalysed, thermal or microwave activationPolycyclic aminocyclobutane derivativesInitial protonation to an iminium intermediate followed by electrocyclic reactions nih.gov
Aminocyclopropanes with indole ringPalladium catalysis, tuned conditionsSelectively cyclized at N1 or C3 of indoleCatalytic control over regioselectivity capes.gov.br
γ-functionalized nitro compoundsMe3SiBr, Et3N, -30°CN,N-bis(trimethylsilyloxy)aminocyclopropanesFormation of N,N-bis(trimethylsilyloxy)immonium cation intermediates capes.gov.br

Cycloaddition Reactions (e.g., Aza-Diels-Alder, 1,3-Dipolar Cycloadditions)

This compound and its derivatives can participate in various cycloaddition reactions, leveraging the reactivity of the strained rings or attached functional groups.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. wikipedia.orgrsc.org This reaction is a powerful method for constructing nitrogen-containing six-membered rings. beilstein-journals.org The reaction can proceed through either a concerted or a stepwise mechanism. When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the mechanism often shifts to a stepwise, Mannich-Michael pathway. wikipedia.org The use of chiral auxiliaries can lead to good diastereoselectivities, particularly with cyclic dienes. wikipedia.org While specific examples involving this compound are not extensively documented, the principles of aza-Diels-Alder reactions are applicable to imine derivatives of this compound.

1,3-Dipolar Cycloadditions: These reactions are highly effective for the synthesis of five-membered heterocyclic rings. Azomethine ylides, which can be generated from the decarboxylative condensation of α-amino acids with aldehydes, are common 1,3-dipoles used in these reactions. mdpi.combeilstein-journals.org For instance, the 1,3-dipolar cycloaddition of an azomethine ylide to an electron-deficient alkene is a key step in the synthesis of dihydrouracils spiro-fused to pyrrolidines. mdpi.com

Nitrile oxides are another class of 1,3-dipoles that react with the exocyclic double bonds of methylene- or alkylidenecyclopropanes to form spiro isoxazolines. researchgate.net The reaction of benzonitrilium-p-nitrobenzylide with the highly strained 2-phenyl-1-azaspiro[2.2]pent-1-ene, an imine derivative, yields a cycloadduct that can be thermally converted to other heterocyclic systems. scispace.com

Table 2: Examples of Cycloaddition Reactions

Reaction TypeReactantsProduct TypeKey FeatureReference
Aza-Diels-AlderImine (dienophile) and dieneNitrogen-containing six-membered ringCan be concerted or stepwise; stereoselectivity influenced by chiral auxiliaries. wikipedia.orgbeilstein-journals.org
1,3-Dipolar CycloadditionAzomethine ylide and electron-deficient alkeneSpiro dihydrouracils fused to pyrrolidinesFormation of pyrrolidine (B122466) core. mdpi.com
1,3-Dipolar CycloadditionNitrile oxide and methylenespiro[2.2]pentane5-azaspiro[2.5]oct-6-en-8-one derivativesDomino cycloaddition-thermal rearrangement. rsc.org
1,3-Dipolar CycloadditionBenzonitrilium-p-nitrobenzylide and 2-phenyl-1-azaspiro[2.2]pent-1-eneInitial cycloadduct, thermally converts to dihydrobenzo[f]quinazoline and pyrimidineReaction with a highly strained spiro-imine. scispace.com

Stereochemical Control in Reaction Pathways

The stereochemical outcome of reactions involving this compound systems is a critical aspect of their synthetic utility. The rigid and orthogonal nature of the two cyclopropane rings provides a unique stereochemical environment that can be exploited to control the formation of new stereocenters.

Factors Influencing Diastereoselection (e.g., π-Chelation, 1,2-Strain)

Several factors can influence the diastereoselectivity of reactions involving this compound and related cyclopropane systems.

π-Chelation: In reactions involving organometallic reagents or catalysts, the ability of a substituent to chelate with the metal center can direct the approach of the reagent, leading to high diastereoselectivity. For example, in the rhodium-catalyzed ring-opening of 1,2-disubstituted cyclopropanols, π-coordination between the rhodium atom and an aryl substituent can lead to a tightly organized transition state, resulting in a highly diastereoselective reaction. rsc.org

1,2-Strain: The strain associated with adjacent substituents on a cyclopropane ring (1,2-strain) can influence the conformational preferences of the molecule and, consequently, the stereochemical course of a reaction. The relief of this strain can be a driving force for certain transformations and can dictate which diastereomer is preferentially formed.

Steric Hindrance: As with most chemical reactions, steric hindrance plays a crucial role in determining the facial selectivity of attack on the spirocyclic system. Reagents will preferentially approach from the less sterically hindered face of the molecule, a factor that is often exploited in diastereoselective synthesis. For example, in the hydrogenation of (arylmethylene)cyclopropanes, the addition of hydrogen typically occurs on the face of the olefin opposite to the bulkier substituent. beilstein-journals.org

The diastereoselectivity of Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes is influenced by the use of chiral substrates or chiral nucleophiles. rsc.org The inherent asymmetry in a chiral substrate or the coordinating group on a chiral nucleophile is crucial for controlling the stereochemistry of the resulting cyclopropane product. rsc.org

Facial Diastereocontrol in Cyclization Reactions

Achieving facial diastereocontrol is paramount in intramolecular cyclization reactions where a new ring is formed onto the spiro[2.2]pentane framework. The existing stereochemistry of the spirocycle directs the formation of the new stereocenters.

In the synthesis of spiro[2.2]pentane-1-carboxylic acid, which can be a precursor to the amine, the cycloaddition of acrylic acid and spiropentane under acidic conditions is a key step where stereocontrol can be exerted. chembk.com The approach of the reactants will be dictated by steric and electronic factors, leading to a preferred diastereomer.

The Simmons-Smith cyclopropanation of allenamides to form amido-spiro[2.2]pentanes has been studied in detail. researchgate.net While unsubstituted allenamides showed low diastereoselectivity, the use of α-substituted allenamides allowed for significant improvement in diastereoselectivity based on conformational analysis. researchgate.net

In the context of synthesizing polyspirocyclic cyclopropane amino acids, the Rh-catalyzed [1+2] cycloaddition of ethyl nitrodiazoacetate to methylenecyclopropanes is a key step where the facial selectivity of the carbene addition determines the stereochemistry of the resulting spirocyclic system. researchgate.net

Table 3: Factors Influencing Stereocontrol

FactorDescriptionExample ReactionReference
π-ChelationCoordination of a substituent with a metal catalyst to direct reagent approach.Rh-catalyzed ring-opening of 1,2-disubstituted cyclopropanols. rsc.org
Steric HindrancePreferential attack of a reagent from the less sterically encumbered face.Hydrogenation of (arylmethylene)cyclopropanes. beilstein-journals.org
Chiral Auxiliaries/SubstratesUse of chiral components to control the formation of new stereocenters.Michael-initiated ring-closure (MIRC) reactions. rsc.org
Conformational AnalysisPredicting and exploiting the most stable conformation to achieve diastereoselectivity.Simmons-Smith cyclopropanation of α-substituted allenamides. researchgate.net

Compound Index

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Stereochemical Assignment

Spectroscopic methods are indispensable tools for determining the stereochemistry of spiro[2.2]pentan-1-amine and its analogs. These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOE, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complex structures of spirocyclic compounds. bas.bg One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of the protons and carbons. For instance, in substituted fluorenylspirohydantoins, the chemical shifts of the spiro-carbon and carbonyl carbons are readily identifiable in the ¹³C NMR spectrum. bas.bg

Two-dimensional (2D) NMR experiments are crucial for definitive stereochemical assignments. bas.bg Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to establish the connectivity within the cyclopropane (B1198618) rings and the side chain. bas.bg The Nuclear Overhauser Effect (NOE) is particularly valuable for determining through-space proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the relative stereochemistry of substituents by identifying protons that are close to each other in space, even if they are not directly bonded. bas.bg This is essential for differentiating between diastereomers.

In the synthesis of polyspirocyclic cyclopropane amino acids derived from the reduction of 1-nitrospiro[2.2]pentanecarboxylates, NMR spectroscopy was instrumental in confirming the formation of the desired amine products with high diastereoselectivity. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the N-H and C-N bonds of the primary amine, as well as the C-H and C-C bonds of the spiro[2.2]pentane core.

The N-H stretching vibrations of primary amines typically appear as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration is usually observed in the 1030-1230 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the cyclopropane rings are expected just above 3000 cm⁻¹. The complexity of the fingerprint region (below 1500 cm⁻¹) provides a unique spectral signature for the molecule. libretexts.org

In studies of related spiro compounds, IR spectroscopy has been used to confirm the presence of specific functional groups and to monitor reaction progress. acs.orgresearchgate.net

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Amine (N-H stretch)3300–3500Medium
Amine (C-N stretch)1030–1230Medium
Alkane (C-H stretch)2850–2960Medium
Cyclopropane (C-H stretch)~3000-3100Medium

This table presents typical IR absorption ranges and is for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. mdpi.com The spiro[2.2]pentane skeleton, with its high degree of symmetry, can be effectively probed by Raman spectroscopy. The C-C stretching vibrations of the cyclopropane rings would be expected to give rise to distinct Raman signals.

In studies of 9,9'-spirobifluorene, a related spiro compound, Raman spectroscopy was used to investigate the vibrational modes of the spiro-linked system. mdpi.com For this compound, Raman spectroscopy could be employed to study the skeletal vibrations of the fused rings and the influence of the amine group on these modes. It has also been identified as an optimal technique for assessing certain chemical reactions. uniovi.es

X-ray Crystallography for Diastereomer Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers and the precise geometry of the molecule. scirp.org For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis allows for the definitive elucidation of diastereomers.

This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the strain and conformation of the spiro[2.2]pentane system. In the study of spirocyclic nitroxides, X-ray diffraction data was crucial in correcting a misidentified structure, revealing a dispirocycle instead of a mono-spiro compound. mdpi.com For functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives, X-ray diffraction studies were used to establish key structural features. researchgate.net

Conformational Analysis of this compound Derivatives

The spiro[2.2]pentane core imparts significant conformational rigidity to its derivatives. nih.gov However, the substituents on the rings can adopt different spatial orientations. Understanding the preferred conformations is crucial, as they can dictate the molecule's interaction with biological targets.

In the search for conformationally constrained analogues of L-glutamic acid, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids was reported, along with their conformational analysis. nih.gov Computational methods, in conjunction with NMR data, are often employed to determine the relative energies of different conformers and to understand the conformational landscape of these molecules. researchgate.net The analysis of diastereoselectivity in reactions involving amido-spiro[2.2]pentanes has been informed by conformational analyses. researchgate.net

Application of Synchrotron Radiation Techniques for Structural Elucidation

Synchrotron radiation provides X-ray beams of exceptionally high intensity and brilliance, which can be advantageous for the structural elucidation of challenging samples. numberanalytics.comnumberanalytics.com For derivatives of this compound that form very small or weakly diffracting crystals, synchrotron radiation can enable the collection of high-quality diffraction data that would be unobtainable with conventional X-ray sources. numberanalytics.comnumberanalytics.com

Furthermore, techniques like microcrystal electron diffraction (MicroED), which can be performed at synchrotron facilities or with dedicated equipment, are emerging as powerful tools for determining the structures of nanocrystalline materials. researchgate.neteldico-scientific.com This could be particularly useful for this compound derivatives that are difficult to crystallize into larger single crystals. researchgate.net The high intensity of synchrotron radiation also facilitates time-resolved studies, although this is less relevant for static structural elucidation. numberanalytics.com

Computational and Theoretical Chemistry Studies

Ab Initio Molecular Orbital Studies on Spiro Compounds

Ab initio molecular orbital methods are foundational in computational chemistry, deriving information from first principles without relying on experimental data. dtic.mil These techniques have been successfully applied to study the structures and stabilities of spiro hydrocarbons, including the parent scaffold of Spiro[2.2]pentan-1-amine, spiropentane (B86408). acs.org

Studies on spiropentane reveal the significant impact of spiroconjugation—the delocalization of electrons across the perpendicular ring system. acs.org Ab initio calculations have been used to determine key structural parameters and strain energies. For instance, theoretical studies have elucidated variations in bond lengths and angles that arise from the unique strain in the fused cyclopropane (B1198618) rings. acs.org By comparing calculated structures with model studies of distorted cyclopropane, researchers can quantify the structural consequences of the spiro interaction. acs.org Furthermore, these methods allow for the calculation of molecular properties such as ionization potentials and dipole moments, offering deep insights into the molecule's electronic nature. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying complex reaction mechanisms and molecular properties. researchgate.netnih.gov

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying transition states and calculating the associated activation energy barriers (ΔG‡). nih.govaps.org For reactions involving the synthesis or functionalization of spiro[2.2]pentane systems, DFT can predict the feasibility of different reaction pathways. researchgate.net

For example, in cycloaddition reactions used to form spirocyclic frameworks, DFT methods can compute the activation free energies for concerted versus stepwise pathways, thereby predicting which mechanism is more favorable. researchgate.netpku.edu.cn The stability of intermediates and the energy of transition states are calculated to build a complete energy profile of the reaction. nih.govpku.edu.cn These theoretical calculations can rationalize experimental observations and guide the development of new synthetic methodologies. nih.gov

Table 1: Illustrative DFT-Calculated Energy Parameters for a Hypothetical Reaction Pathway

ParameterReactant ComplexTransition State 1IntermediateTransition State 2Product Complex
Relative Energy (kcal/mol) 0.0+25.4+5.2+18.7-15.1

Note: This table represents hypothetical data to illustrate the type of information obtained from DFT calculations on reaction energetics.

The three-dimensional structure of spirocycles makes stereochemistry a critical aspect of their chemistry. youtube.comyoutube.com DFT calculations are a powerful tool for understanding and predicting the stereochemical outcomes of asymmetric reactions that produce chiral spiro compounds. researchgate.netacs.org

By modeling the transition states of competing reaction pathways leading to different stereoisomers, DFT can explain why one diastereomer or enantiomer is formed preferentially. nih.gov For instance, in catalyzed reactions, computational models can incorporate the chiral ligand to analyze steric and electronic interactions between the catalyst, substrates, and reagents. researchgate.net This analysis helps in rationalizing the observed enantio- and diastereoselectivities. researchgate.net Conformational analyses of reaction intermediates and transition states provide a structural basis for the stereochemical control observed in the synthesis of complex spirocyclic systems. researchgate.net

Theoretical Predictions of Structural and Electronic Properties

Computational methods provide detailed predictions of the molecular structure and electronic landscape of this compound. DFT and ab initio calculations can determine optimized geometries, including bond lengths, bond angles, and dihedral angles, with high accuracy. mdpi.com

Electronic properties are also readily calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. frontiersin.org A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, providing further insight into its reactive behavior. rsc.org

Table 2: Predicted Structural and Electronic Properties of a Spiro[2.2]pentane Derivative

PropertyPredicted Value
C1-C2 Bond Length ~1.50 Å
C2-C3 Bond Length ~1.48 Å
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment ~1.5 D

Note: Values are illustrative for a generic spiro[2.2]pentane system and would be specifically calculated for the amine derivative.

Computational Analysis of Physicochemical Descriptors for Scaffold Design

The spiro[2.2]pentane scaffold is of increasing interest in medicinal chemistry due to its rigid, three-dimensional structure, which can improve drug-like properties. researchgate.netsemanticscholar.org Computational tools are essential for evaluating the potential of this compound as a building block in drug design by calculating key physicochemical descriptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies rely on these descriptors to correlate a molecule's structure with its biological activity. frontiersin.orgfrontiersin.org Important calculated parameters include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), number of rotatable bonds, and hydrogen bond donors/acceptors. researchgate.netresearchgate.net These descriptors help predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com By calculating these values for this compound and its derivatives, chemists can assess their drug-likeness and guide the design of new bioactive compounds with improved pharmacokinetic profiles. mdpi.com

Table 3: Computationally Derived Physicochemical Descriptors for Scaffold Analysis

DescriptorDefinitionRelevance in Drug Design
Molecular Weight (MW) The mass of one mole of the substance.Influences size and diffusion.
logP The logarithm of the partition coefficient between octanol (B41247) and water.Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule.Predicts drug transport properties, such as intestinal absorption.
Hydrogen Bond Donors (HBD) Number of hydrogen atoms attached to electronegative atoms (N, O).Influences binding to biological targets and solubility.
Hydrogen Bond Acceptors (HBA) Number of electronegative atoms (N, O) with lone pairs.Influences binding to biological targets and solubility.
Rotatable Bonds Number of bonds that allow free rotation around them.Affects conformational flexibility and binding affinity.

Applications of Spiro 2.2 Pentan 1 Amine As an Advanced Organic Synthesis Building Block

Construction of Complex Molecular Architectures

The highly strained and structurally defined nature of the spiro[2.2]pentane framework makes it an attractive starting point for the synthesis of complex molecular designs that are of significant interest in materials science and medicinal chemistry.

The spiro[2.2]pentane core is a key structural motif in the synthesis of various natural product analogues. While direct synthesis from spiro[2.2]pentan-1-amine is not extensively documented for all classes, closely related derivatives are employed. For instance, an oxaspiro[2.2]pentane intermediate has been utilized in the diastereoselective synthesis of the pheromone japonilure. nih.gov This highlights the utility of the spiropentane (B86408) scaffold in constructing chiral molecules with specific biological functions, such as those found in insect pheromones. nih.gov

Sesquiterpenes, a class of terpenes, have also been synthesized incorporating spirocyclic structures. Although direct routes from this compound are not prominently featured in the literature, the synthesis of sesquiterpene-inspired derivatives often involves the creation of complex polycyclic scaffolds where a spiro center can introduce conformational rigidity. unige.ch

This compound and its derivatives serve as foundational units for the assembly of more elaborate polyspirocyclic systems. researchgate.net The development of methods for creating polysubstituted spiropentanes allows for the generation of molecules with multiple contiguous stereocenters. researchgate.net These synthetic strategies often involve regio- and diastereoselective carbometalation of cyclopropene (B1174273) derivatives, which can then undergo intramolecular nucleophilic substitution to form the spiropentane core. researchgate.net

Furthermore, Simmons-Smith cyclopropanation of allenamides provides a direct route to amido-spiro[2.2]pentanes, which are valuable intermediates for further functionalization into more complex polyspirocyclic architectures. dntb.gov.ua

Scaffold for Conformationally Constrained Bioactive Molecules

The inherent rigidity of the spiro[2.2]pentane skeleton is a highly desirable feature for the design of bioactive molecules. By locking the conformation of a molecule, it is possible to enhance its binding affinity and selectivity for a biological target.

The spiro[2.2]pentane scaffold has been successfully employed to create conformationally constrained analogues of amino acids. A notable example is the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which are rigid analogues of L-glutamic acid. nih.gov These analogues are valuable tools for probing the active sites of glutamate (B1630785) receptors. nih.gov The synthesis is designed to produce various stereoisomers, providing a library of compounds for structure-activity relationship studies. researchgate.net

The principles of using spirocycles to create rigid amino acid analogues extend to other types, such as cyclopropylglycines. wikipedia.org The synthesis of these non-natural amino acids often involves the addition of carbenes or ylides to alkenes, allowing for the incorporation of the cyclopropane (B1198618) motif that restricts conformational freedom. wikipedia.org

Table 1: Synthesis of Conformationally Constrained Amino Acid Analogues

Amino Acid Analogue ClassSpiro[2.2]pentane ApplicationSynthetic ApproachReference
Glutamic Acid AnaloguesProvides a rigid scaffold for 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids.Diastereodivergent synthesis from a common precursor. nih.gov, researchgate.net
CyclopropylglycinesUsed to create conformationally rigid structures.Based on catalytic [1+2] cycloaddition of diazo esters to methylidenecycloalkanes. wikipedia.org

The spiro[2.2]pentane moiety has been used as a mimic for the sugar component in nucleosides, leading to the synthesis of novel deoxyribonucleotide analogues. Spirocyclic analogues of 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) have been synthesized and evaluated for their biological activity. nih.gov The synthesis involves a rhodium-catalyzed reaction of ethyl diazoacetate with methylenecyclopropane (B1220202) to form the spiropentane core, which is then elaborated to introduce the nucleobase. nih.gov These analogues have shown modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). nih.gov

Table 2: Spiropentane-based Deoxyribonucleotide Analogues and Their Biological Activity

AnalogueTarget VirusActivityReference
Proximal and medial-syn isomers of 2'-deoxyadenosine analogueHuman cytomegalovirus (HCMV), Epstein-Barr virus (EBV)Modest inhibitors nih.gov
Medial-anti isomer of 2'-deoxyadenosine analogue-Substrate for adenosine (B11128) deaminase nih.gov
Distal isomer of 2'-deoxyguanosine analogueEpstein-Barr virus (EBV)Anti-EBV agent nih.gov

Enabling Fragment-Based Drug Discovery and Medicinal Chemistry

The spiro[2.2]pentane unit is increasingly recognized as a valuable fragment in drug discovery. Its three-dimensional and rigid nature offers advantages over flat, aromatic structures commonly used in medicinal chemistry. researchgate.net The incorporation of a spirocyclic moiety can lead to improved physicochemical properties of a drug candidate, including increased potency and selectivity. nih.gov

In fragment-based drug discovery, small, structurally simple molecules are screened for their ability to bind to a biological target. The spiro[2.2]pentane scaffold provides a well-defined three-dimensional shape with specific vectors for substitution, making it an ideal fragment for exploring chemical space. Recent studies have demonstrated that incorporating a spiropentyl group can enhance local hydrophobicity while resisting metabolic clearance, which are favorable pharmacokinetic properties. This has led to the inclusion of the spiropentyl group in drug candidates, such as vanzacaftor (B12423676) for the treatment of cystic fibrosis.

Introduction of Three-Dimensionality into Drug Candidates

In modern drug discovery, there is a significant trend of "escaping from flatland," a strategic shift away from flat, aromatic compounds towards more three-dimensional (3D) molecular architectures. bldpharm.compreprints.org Molecules with a higher fraction of sp³-hybridized carbons (a metric known as Fsp³) tend to exhibit improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are crucial for clinical success. mdpi.comnih.gov this compound serves as an exemplary building block in this context, providing a compact, rigid, and highly three-dimensional spiro[2.2]pentane scaffold. nih.gov

The spiro[2.2]pentane core is a highly strained and rigid carbocyclic system with well-defined exit vectors, making it an intriguing functional group for medicinal chemistry. nih.gov Its rigid structure reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. bldpharm.com In some cases, the addition of a spiropentane moiety has made a drug dozens of times more potent. mskcc.org

Furthermore, the spiropentane group can act as a saturated bioisostere for other chemical groups, such as a phenyl ring or other cyclic systems. researchgate.netresearchgate.netnih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a drug candidate's properties while retaining its desired biological activity. u-tokyo.ac.jp Replacing a flat aromatic ring with a 3D saturated scaffold like spiro[2.2]pentane can significantly improve a compound's pharmacokinetic profile by enhancing solubility and metabolic stability while maintaining or improving target engagement. bldpharm.comresearchgate.net

The table below illustrates the conceptual advantage of incorporating Fsp³-rich scaffolds like spiropentane compared to traditional flat aromatic structures in drug candidates.

PropertyFlat Aromatic Moiety (e.g., Benzene)Spiro[2.2]pentane MoietyRationale for Improvement
Fsp³ Character Low (0.0)High (1.0)Increased saturation leads to improved solubility, metabolic stability, and clinical success rates. mdpi.comnih.gov
Molecular Shape PlanarGlobular, 3DOccupies a larger, more defined volume of chemical space, enabling more specific and potentially stronger interactions with protein binding pockets. bldpharm.com
Conformational Rigidity Low (substituents can rotate)HighThe locked conformation reduces the entropic penalty of binding, which can enhance potency and selectivity. bldpharm.com
Solubility Generally LowerOften HigherBreaking planarity and increasing saturation disrupts crystal packing and improves solvation. mdpi.com
Metabolic Stability Susceptible to oxidation (e.g., by CYP enzymes)Generally more resistant to metabolismSaturated frameworks lack the π-systems that are common sites for metabolic attack. researchgate.net

Development of Spirocyclic Heterocycles (e.g., Spiropiperidines, Spiro-γ-lactams)

The amine functionality of this compound makes it a versatile starting point for the synthesis of more complex spirocyclic systems, particularly those containing nitrogen heterocycles. These spiro-heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govnih.gov

Spiropiperidines: The piperidine (B6355638) ring is one of the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals. bepls.com Incorporating this ring onto a spirocyclic core, such as that provided by this compound, generates novel 3D structures with desirable pharmacological properties. rsc.orgwhiterose.ac.uk Synthetic strategies to access spiropiperidines often involve either forming the spiro-ring onto a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic precursor. rsc.org this compound is an ideal precursor for the latter approach. For instance, the primary amine can undergo reactions such as intramolecular aza-Michael cyclizations or ring-closing metathesis followed by reduction to form the piperidine ring fused at the spiro center. whiterose.ac.uk These methods allow for the creation of diverse 3-spiropiperidines, which are desirable motifs in medicinal chemistry. whiterose.ac.uk

Spiro-γ-lactams: Spiro-γ-lactams (spiropyrrolidin-2-ones) are another class of heterocycles found in a wide array of bioactive natural products and synthetic molecules. rsc.orgnih.gov Their rigid structure is of great interest for drug discovery. rsc.orgresearchgate.net this compound can be envisioned as a key starting material for constructing these scaffolds. For example, the amine can be acylated with a suitable substrate, followed by an intramolecular cyclization reaction to form the lactam ring. Formal [3+2] cycloaddition reactions are a powerful method for constructing the spiro-γ-lactam core stereoselectively. nih.govnih.gov The amine group of a spiropentane precursor can be incorporated into one of the components for such cycloadditions, leading directly to the desired complex spiro-heterocyclic product.

The following table summarizes general synthetic approaches for these target heterocycles where a spiropentylamine-type building block could be utilized.

Target HeterocycleGeneral Synthetic StrategyKey Reaction TypePotential Role of this compound
Spiropiperidine Construction of piperidine ring onto the spiro scaffold.Intramolecular aza-Michael Addition, Ring-Closing Metathesis, Reductive Amination.Serves as the nitrogen source and spirocyclic core for the cyclization precursor. rsc.orgwhiterose.ac.uknih.gov
Spiro-γ-lactam Construction of lactam ring onto the spiro scaffold.[3+2] Cycloaddition, Intramolecular Amidation, Ugi Reaction.Acts as the amine component in multi-component reactions or as the precursor for creating the cyclization substrate. rsc.orgnih.govgoogle.com

Utility in Chemical Biology and Bioconjugation

Chemical biology relies on small molecules (chemical probes) to study and manipulate biological systems. nih.govmdpi.com Bioconjugation is the process of covalently linking molecules, such as a small-molecule drug or a fluorescent dye, to a biomolecule like a protein or antibody. spirochem.comyoutube.com The primary amine of this compound makes it a suitable handle for incorporation into these applications.

The amine group can readily react with a variety of electrophilic reagents used in standard bioconjugation protocols. spirochem.com For example, it can be acylated by activated esters (like NHS esters) or react with isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. This allows the rigid, 3D spiropentyl scaffold to be attached to proteins, peptides, or other biomolecules. Attaching this unique non-natural scaffold could be used to probe steric constraints in protein binding sites or to develop novel linkers for applications like antibody-drug conjugates (ADCs).

Furthermore, the spiropentane scaffold itself has properties that are attractive for the development of chemical probes. Spirocyclic structures are features of some fluorescent dyes, where the spirocycle helps control the equilibrium between a non-fluorescent (spirocyclic) and a fluorescent (open) form. mdpi.com While not a fluorophore itself, this compound could be incorporated into the design of novel probes. Its rigid structure could serve as a scaffold to orient other functional groups, such as a reporter tag (e.g., a fluorophore or biotin) and a reactive group for target engagement, creating novel activity-based probes. nih.gov

Development of Compound Libraries and Analogues

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. scispace.com Diversity-oriented synthesis (DOS) is a strategy used to efficiently generate collections of structurally diverse and complex molecules from a common starting material. beilstein-journals.orgcam.ac.uk this compound is an excellent building block for DOS and library synthesis due to its combination of a unique 3D core and a synthetically versatile primary amine handle.

Starting from this compound, large libraries of analogues can be rapidly generated through parallel synthesis. The amine group can be functionalized in countless ways via reactions such as:

Amide bond formation with a diverse set of carboxylic acids.

Reductive amination with various aldehydes and ketones.

Sulfonamide formation with a range of sulfonyl chlorides.

Urea and thiourea formation with different isocyanates and isothiocyanates.

This approach allows for the systematic exploration of the chemical space around the rigid spiropentane core. By varying the substituents appended to the amine, chemists can modulate the compound's properties (e.g., polarity, size, charge, hydrogen bonding capability) to optimize interactions with a biological target. The inherent three-dimensionality of the spiropentane scaffold ensures that the resulting library is rich in Fsp³ character, which is increasingly recognized as a valuable feature for screening collections. researchgate.net The use of such spirocyclic scaffolds helps populate libraries with novel chemotypes that are underrepresented in traditional screening collections, thereby increasing the chances of discovering new biological probes or drug leads. nih.gov

Future Research Trajectories

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic and medicinal chemistry, as these compounds are crucial components of numerous pharmaceuticals and biologically active molecules. acs.org For Spiro[2.2]pentan-1-amine, which possesses a chiral center at the C1 position, the development of efficient stereoselective synthetic methods is a paramount objective for future research.

Current approaches often result in racemic mixtures, necessitating challenging resolution steps. nih.gov Future work will likely focus on two main strategies:

Asymmetric Catalysis : The application of transition-metal catalysis, organocatalysis, and biocatalysis for the asymmetric synthesis of chiral amines is a well-established field. acs.org Research efforts could be directed towards developing catalytic systems specifically tailored for the spiro[2.2]pentane framework. For instance, asymmetric hydrogenation of a suitable prochiral imine precursor or the asymmetric amination of a spiropentane (B86408) derivative could yield the desired enantiopure amine. The design of chiral ligands that can effectively control the stereochemical outcome in the strained environment of the spiropentane core will be critical. acs.orgmdpi.com

Chiral Auxiliary and Chiral Pool Synthesis : Another viable route involves the use of chiral auxiliaries to direct the stereoselective formation of the amine. Alternatively, starting from enantiomerically pure precursors from the chiral pool could provide access to optically active this compound.

A significant challenge lies in the limited substitution patterns achievable with current methods. nih.gov Future methodologies should aim for flexibility, allowing for the synthesis of polysubstituted spiropentane amines with control over multiple stereocenters. A notable advancement in this area is the development of regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, which enables the creation of polysubstituted spiropentanes with up to five contiguous stereocenters. nih.gov Adapting such strategies for the introduction of an amine functionality is a promising avenue for research.

Exploration of Unprecedented Reactivity Patterns and Mechanisms

The high degree of ring strain in the spiro[2.2]pentane system, a consequence of its two fused three-membered rings, dictates its chemical reactivity. solubilityofthings.com While the reactivity of related oxaspiro[2.2]pentanes is known to be driven by the release of this strain energy, leading to rearrangements to cyclobutanones or elimination to form vinyl cyclopropanes, the reactivity of the amino-substituted analogue remains largely unexplored. nih.gov

Future investigations should systematically study the reactivity of this compound under various conditions:

Ring-Opening and Rearrangement Reactions : Subjecting the amine to acidic, basic, or thermal conditions could trigger novel molecular rearrangements. The relief of ring strain can serve as a powerful driving force for these transformations. nih.gov Understanding and controlling these reactions could provide access to unique and complex molecular scaffolds not easily obtainable through other means. For example, the hydrolysis of 1-bromo-1-phenylspiropentane is known to yield a complex mixture of products, indicating the rich chemistry yet to be harnessed. researchgate.net

Functionalization Reactions : Research into the functionalization of the amine group and the spirocyclic core will be crucial. While the amine can undergo typical reactions like acylation and alkylation, the influence of the strained ring system on the reactivity of these functional groups is an area ripe for investigation. Furthermore, methods for the selective functionalization of the C-H bonds of the spiropentane skeleton would significantly enhance its utility as a building block.

Mechanistic Studies : Detailed mechanistic studies, combining experimental evidence with computational modeling, will be essential to understand the factors governing the reactivity of this compound. This includes elucidating the role of ring strain, electronic effects of the amine group, and the influence of substituents on reaction pathways.

Computational Design of Next-Generation this compound Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially accelerating the discovery process and reducing experimental costs. efmc.info For this compound, computational methods can be employed in several key areas:

Predicting Physicochemical Properties : Quantum chemical calculations can predict key properties of novel derivatives, such as their pKa, lipophilicity (logP), and aqueous solubility. researchgate.net This is particularly valuable in medicinal chemistry, where these parameters are critical for drug-likeness. For example, studies on fluorinated spiropentane derivatives have successfully used computational tools to compare their properties to non-fluorinated analogues. researchgate.net

Modeling Reactivity and Reaction Mechanisms : Computational modeling can provide insights into the transition states and intermediates of potential reactions, helping to predict reactivity and guide the development of new synthetic methods. acs.org For intramolecular reactions, dual descriptor analysis based on Fukui functions can be a powerful tool to predict the feasibility of cyclization reactions leading to complex spiro systems. acs.org

Structure-Based Drug Design : The rigid spiro[2.2]pentane scaffold is an attractive template for designing conformationally constrained analogues of biologically active molecules. nih.govefmc.info Molecular modeling can be used to design derivatives of this compound that fit into the binding sites of specific biological targets, such as enzymes or receptors. This approach has been successfully used to design spiro[2.2]pentane-based analogues of glutamic acid. efmc.info

The table below illustrates a conceptual framework for the computational design of novel this compound derivatives.

Design Goal Computational Approach Predicted Parameter/Outcome Potential Application
Improved Drug-Likeness DFT, QSARpKa, logP, SolubilityMedicinal Chemistry
Novel Reactivity DFT, Transition State SearchReaction Barriers, Product StabilitiesSynthetic Methodology
Target-Specific Ligands Molecular Docking, MD SimulationsBinding Affinity, Binding ModeDrug Discovery

Expanding the Scope of Building Block Applications in Complex Molecule Synthesis

This compound and its derivatives are promising building blocks for the synthesis of more complex molecules, owing to their unique three-dimensional structure and inherent reactivity. smolecule.com The introduction of this strained, rigid motif can impart unique conformational properties to larger molecules, which is highly desirable in medicinal chemistry and materials science. researchgate.net

Future research should focus on demonstrating the utility of this compound in the synthesis of:

Bioactive Compounds and Pharmaceuticals : The spiro[2.2]pentane unit can be considered a bioisostere for other common cyclic systems, such as cyclobutane (B1203170) or cyclopentane, but with a distinct spatial arrangement. Incorporating this compound into known pharmacophores could lead to novel analogues with improved potency, selectivity, or pharmacokinetic properties. Functionalized derivatives are proposed as promising building blocks for medicinal chemistry. researchgate.net

Novel Materials : The rigid and well-defined structure of the spiropentane core makes it an interesting component for advanced materials. Polymers or dendrimers incorporating this unit could exhibit unique thermal or mechanical properties.

Natural Product Synthesis : The unique reactivity of the spiropentane system, particularly its propensity for ring-opening rearrangements, can be strategically employed in the total synthesis of complex natural products. nih.gov For example, oxaspiro[2.2]pentanes have been used as key intermediates in the synthesis of carbocyclic analogues of the antiviral natural product oxetanocin. nih.gov

The development of a robust synthetic toolbox for this compound and a deeper understanding of its chemical behavior will undoubtedly expand its application as a versatile building block in the years to come.

Q & A

Q. What are the established synthetic routes for Spiro[2.2]pentan-1-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropanation strategies, such as the Simmons-Smith reaction applied to allenamide precursors. Key steps include:

  • Cyclopropanation : Use of zinc-based reagents (e.g., ZnEt₂) with diiodomethane to form the spirocyclic core .
  • Amine Protection/Deprotection : Temporary protection of the amine group (e.g., Boc or Cbz) to prevent side reactions during cyclopropanation .
  • Optimization : Reaction temperature (often 0–25°C) and solvent choice (e.g., dichloromethane or THF) critically affect stereochemical outcomes and yields . Example Workflow: Allenamide substrate → Cyclopropanation (ZnEt₂, CH₂I₂, 0°C) → Deprotection (TFA for Boc removal) → Isolation via column chromatography.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify spirojunction signals (e.g., quaternary carbons at ~40–50 ppm) and amine protons (~1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the bicyclic system, confirming the spiro[2.2]pentane framework .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and validate experimental data .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions?

  • Hypothesis Testing : Prioritize reactions leveraging the amine’s nucleophilicity (e.g., Buchwald-Hartwig amination) or the strain energy of the spiro system (e.g., ring-opening reactions).
  • Control Experiments : Compare reactivity with non-spiro amines to isolate strain effects .
  • In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and optimize catalytic systems (e.g., Pd-based catalysts) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Data Triangulation : Combine NMR, high-resolution mass spectrometry (HRMS), and IR to cross-validate functional groups .
  • Dynamic Effects : Address discrepancies in NMR splitting (e.g., hindered rotation of the amine group) via variable-temperature NMR .
  • Crystallographic Validation : Resolve ambiguous NOE correlations by obtaining single-crystal X-ray structures .

Q. How can computational modeling guide the design of this compound-based bioactive molecules?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or GPCRs) .
  • MD Simulations : Assess conformational stability in physiological conditions (e.g., solvation models) .
  • QSAR Analysis : Corrogate substituent effects on bioactivity using Hammett constants or steric parameters .

Methodological Guidelines

Q. Table 1. Key Techniques for this compound Research

TechniqueApplication ExampleReference
Simmons-Smith ReactionSpirocore formation from allenamides
VT-NMRDetecting dynamic rotational barriers
DFT (B3LYP/6-31G*)Optimizing ground-state geometries
X-ray CrystallographyConfirming spirocyclic bond angles

Q. Recommendations for Data Reporting

  • Reproducibility : Document solvent purity, catalyst loadings, and reaction times meticulously .
  • Ethical Transparency : Disclose failed experiments (e.g., unsuccessful cross-coupling attempts) to aid community troubleshooting .
  • Peer Review Alignment : Structure manuscripts to highlight hypothesis-driven conclusions over descriptive data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.